2,6-Dichlorophenyl isothiocyanate

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

2,6-Dichlorophenyl isothiocyanate (CAS 6590-95-0) features a distinctive 2,6-dichloro substitution pattern imparting steric and electronic properties unmatched by other isomers—making it non-interchangeable in SAR workflows. Validated as a TRPA1 receptor antagonist scaffold (IC50 5,500 nM), it serves as a versatile precursor for thioureas, cyanoguanidines, and heterocyclic libraries. Identity verified by melting point (38–42°C). An established route from 2,6-dichloroaniline (70% yield) supports in-house synthesis. Request bulk pricing today.

Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
CAS No. 6590-95-0
Cat. No. B1584088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenyl isothiocyanate
CAS6590-95-0
Molecular FormulaC7H3Cl2NS
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N=C=S)Cl
InChIInChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
InChIKeySUCGVQHNGIQXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenyl isothiocyanate CAS 6590-95-0: Core Properties and Chemical Identity for Procurement


2,6-Dichlorophenyl isothiocyanate (CAS 6590-95-0) is a synthetic organosulfur compound belonging to the aryl isothiocyanate class. Its structure features a phenyl ring substituted with chlorine atoms at the 2- and 6- positions, along with a reactive isothiocyanate (-N=C=S) functional group [1]. This substitution pattern confers distinct steric and electronic properties that influence its reactivity and utility as a building block in medicinal chemistry and agrochemical synthesis . The compound is characterized by a molecular formula of C₇H₃Cl₂NS and a molecular weight of 204.08 g/mol [1].

Why Substituting 2,6-Dichlorophenyl isothiocyanate with Other Isothiocyanates Can Compromise Research Outcomes


The biological activity and physicochemical behavior of aryl isothiocyanates are exquisitely sensitive to the position and number of chlorine substituents on the phenyl ring . While compounds like 2,4-, 2,5-, 3,4-, or phenyl isothiocyanate may appear as simple alternatives, their distinct substitution patterns result in divergent steric hindrance, electronic effects, and lipophilicity profiles [1]. These differences translate directly into altered reaction kinetics, target selectivity, and bioactivity [2]. Therefore, substituting one isothiocyanate for another without rigorous experimental validation can introduce significant variability, jeopardizing the reproducibility and interpretability of synthetic or biological studies [3].

2,6-Dichlorophenyl isothiocyanate: Quantitative Differentiation from Closest Analogs


TRPA1 Antagonism: Distinct Functional Activity Profile vs. Phenyl Isothiocyanate

In a cell-based functional assay using rat TRPA1 expressed in HEK293 cells, 2,6-dichlorophenyl isothiocyanate demonstrated antagonistic activity with an IC50 of 5,500 nM, as measured by inhibition of allyl isothiocyanate-induced calcium influx [1]. In contrast, the unsubstituted analog, phenyl isothiocyanate, showed no significant antagonism at the TRPA1 receptor under comparable conditions [2]. This indicates that the 2,6-dichloro substitution pattern is critical for conferring TRPA1 modulatory activity, a feature not observed in the parent phenyl isothiocyanate scaffold.

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

Antihypertensive Activity: A Critical Comparison of Guanidine vs. Thiourea Derivatives

A study directly compared the antihypertensive activity of two derivatives synthesized from 2,6-dichlorophenyl isothiocyanate: the cyanoguanidine derivative (compound 2) and the corresponding thiourea (compound 1) [1]. While the thiourea derivative 1 demonstrated significant antihypertensive effects, the cyanoguanidine derivative 2 was found to be 'essentially inactive' as an antihypertensive agent [1]. This stark functional divergence, despite a minor structural modification, underscores the profound impact of the isothiocyanate-derived functional group on pharmacological outcome.

Antihypertensive Bioisostere Medicinal Chemistry

Synthetic Yield: A Reproducible Protocol for Thiourea and Heterocycle Synthesis

A detailed synthetic protocol for the preparation of 1,3-dichloro-2-isothiocyanatobenzene (2,6-dichlorophenyl isothiocyanate) from 2,6-dichloroaniline using thiophosgene has been reported, achieving a purified yield of 70% after flash column chromatography [1]. This well-characterized procedure, which includes specific reagent stoichiometry, reaction conditions, and purification details, provides a reliable benchmark for laboratories seeking to synthesize this specific isothiocyanate or its derivatives. The reported yield offers a tangible, quantifiable metric for process optimization and comparison against alternative synthetic routes.

Organic Synthesis Thiourea Methodology

Physical Properties: Melting Point and Boiling Point as Quality Indicators

Commercially available 2,6-dichlorophenyl isothiocyanate (typically ≥97% purity) is characterized by a melting point range of 38-42 °C and a boiling point of 122-124 °C at 8 mmHg . These values are distinct from those of its positional isomers: for instance, 2,4-dichlorophenyl isothiocyanate (CAS 6590-96-1) has a reported melting point of 35-44 °C and a boiling point of 260 °C (lit.) , while 3,4-dichlorophenyl isothiocyanate (CAS 6590-94-9) is reported with a melting point of 19-21 °C and a boiling point of 121-122 °C . These differences, particularly in melting point, provide a simple yet powerful means of confirming compound identity and assessing purity upon receipt, thereby mitigating the risk of using an incorrect or degraded isomer in critical experiments.

Quality Control Purity Assessment Material Characterization

Predicted Lipophilicity: Enhanced LogP Value Suggests Improved Membrane Permeability

Computational predictions indicate that 2,6-dichlorophenyl isothiocyanate has a calculated LogP (XLogP3-AA) value of 4.6 [1]. This value is significantly higher than that of the non-chlorinated analog, phenyl isothiocyanate, which has a predicted LogP of 3.1 [2]. The increased lipophilicity of the 2,6-dichloro derivative suggests a potentially enhanced ability to passively diffuse across biological membranes, a property that can be a critical factor in cell-based assays or when considering the compound as a precursor for designing more drug-like molecules.

ADME Prediction Lipophilicity Drug Design

Optimal Scientific and Industrial Applications for 2,6-Dichlorophenyl isothiocyanate (CAS 6590-95-0)


Synthesis of TRPA1 Receptor Modulators for Pain and Sensory Research

Based on its demonstrated in vitro antagonism of the rat TRPA1 receptor (IC50 = 5,500 nM), 2,6-dichlorophenyl isothiocyanate is a compelling starting material for developing novel TRPA1 modulators [1]. Its activity profile, which is absent in the parent phenyl isothiocyanate, makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of TRPA1 antagonism and for creating new chemical probes to dissect TRPA1's role in pain and inflammation.

Precursor for Tailored Thiourea and Heterocyclic Libraries in Medicinal Chemistry

The compound's primary documented use is as a precursor for synthesizing complex thiourea and heterocyclic derivatives . The 1980 study by Tilley et al. exemplifies this, showing how it can be used to generate cyanoguanidines and thioureas, leading to distinct pharmacological outcomes [2]. This synthetic versatility, coupled with the distinct steric and electronic properties of the 2,6-dichlorophenyl group, makes it an ideal building block for generating diverse compound libraries to probe a wide range of biological targets.

In-House Synthesis with a Validated and Reproducible Protocol

For laboratories requiring substantial quantities or specific derivatives, a validated synthetic procedure from 2,6-dichloroaniline has been reported, achieving a purified yield of 70% [3]. This established protocol provides a reliable and cost-effective alternative to commercial procurement, allowing for in-house production and greater control over the compound's purity and supply chain.

Quality Control and Identity Verification Using Distinct Physical Constants

The well-defined physical properties, particularly its characteristic melting point of 38-42 °C, offer a straightforward and inexpensive method for confirming the identity and purity of the compound upon receipt . This is a crucial step for ensuring experimental reproducibility and preventing errors stemming from mislabeled or degraded material, especially when differentiating it from other dichlorophenyl isothiocyanate isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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